4-Isopropyl-3-nitrobenzoic acid

Descripción general

Descripción

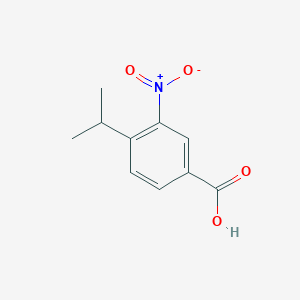

4-Isopropyl-3-nitrobenzoic acid is a benzoic acid derivative with an isopropyl group (-CH(CH₃)₂) at the para position (C4) and a nitro group (-NO₂) at the meta position (C3) on the aromatic ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitrobenzoic acid typically involves the nitration of 4-isopropylbenzoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as the careful addition of nitrating agents, temperature control, and subsequent purification of the product through recrystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Esterification: Alcohols (e.g., methanol), sulfuric acid.

Major Products:

Reduction: 4-Isopropyl-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Esterification: Methyl 4-isopropyl-3-nitrobenzoate.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-Isopropyl-3-nitrobenzoic acid exhibits several biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential therapeutic uses stem from its interactions with biological systems, which have been studied in various contexts:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that certain modifications of this compound may inhibit cancer cell proliferation.

Applications in Chemical Synthesis

The unique structure of this compound allows it to be utilized as a building block in the synthesis of more complex molecules:

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in the production of various pharmaceutical compounds. |

| Dye Manufacturing | Acts as a precursor for dyes due to its chromophoric properties. |

| Polymer Chemistry | Incorporated into polymer formulations to enhance material properties. |

Case Studies

-

Antimicrobial Derivatives :

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel benzimidazole derivatives starting from this compound, demonstrating significant antimicrobial activity against various pathogens. -

Anti-inflammatory Research :

Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory effects of modified versions of this compound. The results indicated a reduction in inflammation markers in vitro, supporting further development for therapeutic use. -

Cancer Treatment Applications :

A collaborative study between universities focused on the anticancer properties of this compound derivatives. The findings revealed that certain derivatives inhibited the growth of specific cancer cell lines, warranting further investigation into their mechanisms and potential as therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the carboxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparación Con Compuestos Similares

The following table compares 4-isopropyl-3-nitrobenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects and molecular properties:

Key Comparisons:

Acidity :

- The nitro group in this compound enhances acidity compared to 4-isopropylbenzoic acid, similar to how 3-nitrobenzoic acid (pKa ~3.4) is more acidic than benzoic acid (pKa ~4.2).

- The isopropyl group , being weakly electron-donating, may slightly counteract the nitro group’s acid-strengthening effect, depending on substituent positioning .

Solubility and Reactivity :

- This compound is expected to exhibit lower water solubility than 4-hydroxy-3-nitrobenzoic acid due to the absence of a polar hydroxyl group and the presence of a hydrophobic isopropyl group .

- The steric bulk of the isopropyl group may hinder electrophilic substitution reactions compared to smaller substituents like methyl .

Applications :

- 4-Isopropylbenzoic acid is utilized in flavoring agents (e.g., cuminic acid) .

- Nitro-substituted analogs (e.g., 4-methyl-3-nitrobenzoic acid) serve as intermediates in pharmaceuticals and agrochemicals due to their reactivity in reduction and coupling reactions .

Research Findings and Methodological Notes

- Structural Analysis : Tools like SHELX and ORTEP-III are critical for resolving crystal structures of nitro- and isopropyl-substituted aromatics, aiding in understanding steric and electronic effects.

- Synthetic Challenges : Introducing both nitro and isopropyl groups to benzoic acid requires careful regioselective control, as seen in nitration protocols for similar compounds .

Actividad Biológica

4-Isopropyl-3-nitrobenzoic acid (4-IPNBA) is a compound that has garnered interest due to its potential biological activities, particularly in the context of microbial interactions and possible therapeutic applications. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11NO4

- CAS Number : 23423186

The compound features a nitro group (-NO2) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 4-IPNBA exhibits antimicrobial activity. It has been shown to interact with bacterial enzymes, potentially inhibiting growth or causing cell lysis. The compound's structure allows it to penetrate bacterial membranes, where it can exert its effects on metabolic processes.

2. Enzyme Inhibition

Studies suggest that 4-IPNBA may inhibit specific enzymes involved in bacterial metabolism. For instance, it has been found to affect the activity of nitroreductases in Escherichia coli, which are crucial for the reduction of nitro compounds. This inhibition could lead to the accumulation of toxic metabolites within bacterial cells, ultimately resulting in cell death .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of 4-IPNBA. Key findings from various studies include:

- Acute Toxicity : In rodent models, doses exceeding 200 mg/kg body weight resulted in significant adverse effects, including hematological changes and organ damage .

- Chronic Exposure : Long-term studies have indicated that chronic exposure can lead to splenic congestion and alterations in blood parameters, highlighting potential risks associated with prolonged use .

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-IPNBA:

- Study on Bacterial Resistance : A study demonstrated that 4-IPNBA could serve as a lead compound for developing new antibiotics to combat resistant strains of bacteria. Its ability to inhibit critical metabolic pathways was noted as a significant advantage over existing antibiotics .

- In Vivo Studies : In vivo tests on rats indicated that administration of 4-IPNBA led to observable changes in blood chemistry and organ histology at higher doses. These findings underscore the need for careful dose management in therapeutic applications .

Summary of Biological Activity

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Enzyme Inhibition | Inhibits nitroreductases, affecting bacterial metabolism |

| Acute Toxicity | Significant at doses >200 mg/kg |

| Chronic Toxicity | Leads to organ damage and blood parameter changes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of 4-isopropylbenzoic acid. Controlled nitration conditions (e.g., using a mixture of nitric acid and sulfuric acid at 0°C, followed by gradual warming to room temperature) are critical to avoid over-nitration or decomposition . Solvent selection (e.g., dichloromethane or water) and stoichiometric ratios of reagents should be optimized based on solubility data (e.g., solubility in alcohols and ethers ). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 117–120°C) with literature data .

- Spectroscopy : Use NMR (1H/13C) to confirm substitution patterns (isopropyl and nitro groups) and IR to identify functional groups (carboxylic acid, nitro).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for data refinement, leveraging its robust algorithms for small-molecule crystallography .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines for nitroaromatic compounds.

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer : Based on solubility data, ethanol or ether is preferred due to moderate solubility at elevated temperatures. Gradual cooling enhances crystal formation. For challenging crystallizations, mixed solvents (e.g., ethanol-water) can improve yield .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density and reactivity. Studies on analogous nitrobenzoic acids (e.g., 4-acetamido-3-nitrobenzoic acid) demonstrate the utility of quantum chemical analyses in predicting nitro group effects on aromatic ring electron-withdrawing capacity . Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the isopropyl group and twinning due to molecular asymmetry. SHELXL’s refinement tools (e.g., TWIN and BASF commands) enable precise modeling of disordered regions and twin-law corrections. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy .

Q. How do reaction conditions influence the stability of the nitro group in this compound during derivatization?

- Methodological Answer : The nitro group’s stability under acidic/basic conditions must be validated experimentally. For example, refluxing in strong acids may cause partial reduction to amines. Kinetic studies (via UV-Vis or LC-MS monitoring) under varying pH and temperature conditions can identify decomposition pathways .

Q. How should researchers address contradictory thermal stability data for nitroaromatic compounds like this compound?

- Methodological Answer : Conflicting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from impurities or polymorphic variations. Reproduce experiments under controlled atmospheres (e.g., inert gas) and cross-validate with purity assays (e.g., elemental analysis). Literature comparisons with structurally similar compounds (e.g., 3-nitro-4-methylbenzoic acid) provide context .

Propiedades

IUPAC Name |

3-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMBAGATQNUECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-81-6 | |

| Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.